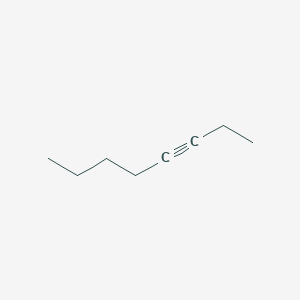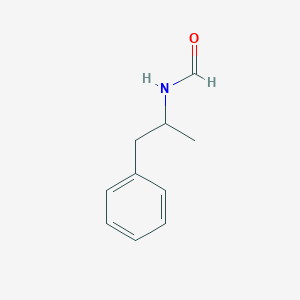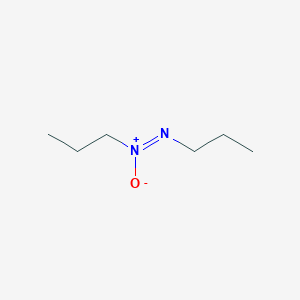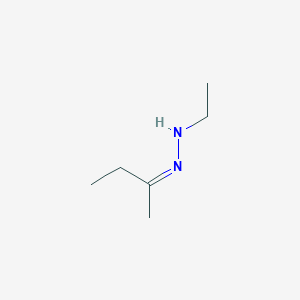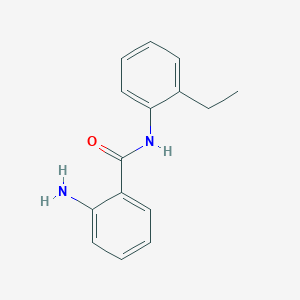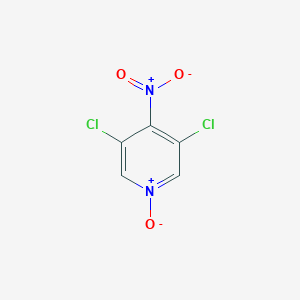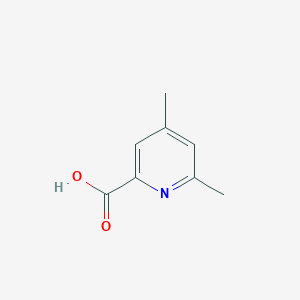
4,6-Dimethylpicolinic acid
Vue d'ensemble
Description
4,6-Dimethylpicolinic acid is a derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 4,6-Dimethylpicolinic acid, they do provide insights into various substituted pyridines and pyridinols, which are structurally related to picolinic acid derivatives. These compounds are of interest due to their potential applications in various fields, including as antioxidants, in crystallography, and in the synthesis of chelating agents .
Synthesis Analysis
The synthesis of substituted pyridines and pyridinols, which are structurally similar to 4,6-Dimethylpicolinic acid, involves several strategies. For instance, the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols was achieved through a low-temperature aryl bromide-to-alcohol conversion . Another compound, 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, was synthesized using a mixture of 2-amino-4,6-dimethylpyrimidine, potassium thiocyanate, and methyl chloroformate . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of 4,6-Dimethylpicolinic acid.
Molecular Structure Analysis
The molecular structure of substituted pyridines is characterized by the presence of a pyridine ring with various substituents that can influence the compound's properties. For example, the crystal structure of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester was determined using X-ray diffraction, revealing monoclinic symmetry and specific crystal parameters . Similarly, the structures of 4,4'-, 5,5'-, and 6,6'-dimethyl-2,2'-bipyridyl complexes were determined, providing insights into the effects of substitution on the pyridine ring .
Chemical Reactions Analysis
The reactivity of substituted pyridines can vary significantly depending on the nature of the substituents. For instance, the study of 6-substituted-2,4-dimethyl-3-pyridinols revealed that some of these compounds are highly effective phenolic chain-breaking antioxidants, reacting with peroxyl radicals in organic solutions . This suggests that 4,6-Dimethylpicolinic acid could also exhibit interesting reactivity, particularly in the context of antioxidant properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted pyridines are influenced by their molecular structure. The basicity of the pyridinols was found to approach physiological pH with increasing electron density in the ring . The crystal packing and charge transfer between compounds can affect properties such as phase transitions and vibrations, as observed in the study of dimethyl bipyridyl complexes with chloranilic acid . These findings provide a foundation for understanding the potential properties of 4,6-Dimethylpicolinic acid, although specific studies on this compound would be required for a comprehensive analysis.
Applications De Recherche Scientifique
4,6-Dimethylpicolinic acid is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 .
Picolinic acids and their derivatives, in general, are known to have various applications in the field of chemistry and biochemistry. They can serve as ligands in the formation of metal complexes, which can have applications in areas like catalysis, materials science, and medicinal chemistry .
Picolinic acids and their derivatives, in general, are known to have various applications in the field of chemistry and biochemistry. They can serve as ligands in the formation of metal complexes, which can have applications in areas like catalysis, materials science, and medicinal chemistry .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,6-dimethylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKWPWMTZHTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351210 | |
| Record name | 4,6-Dimethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpicolinic acid | |
CAS RN |
18088-10-3 | |
| Record name | 4,6-Dimethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

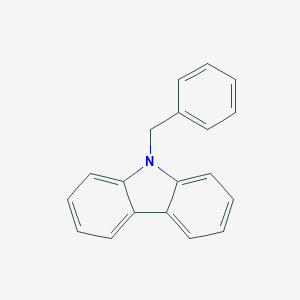
![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)
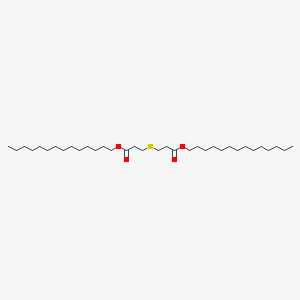
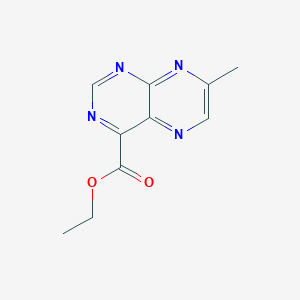
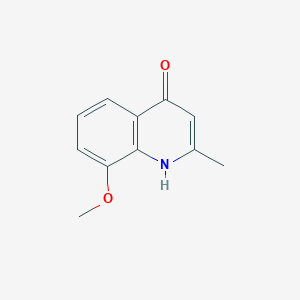
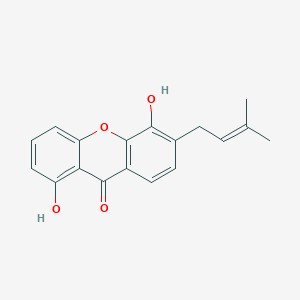
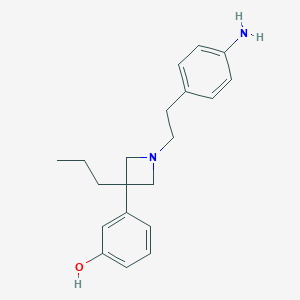
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
